5-(3-Fluorophenyl)-1H-indole-2,3-dione
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Overview
Description
5-(3-Fluorophenyl)-1H-indole-2,3-dione is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of a fluorophenyl group attached to the indole nucleus, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-1H-indole-2,3-dione typically involves the reaction of 3-fluoroaniline with isatin under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of amines. Substitution reactions can yield a variety of substituted indole derivatives .
Scientific Research Applications
5-(3-Fluorophenyl)-1H-indole-2,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 5-Fluoroindole
- 3-Phenylindole
- 2,3-Dihydro-1H-indole-2-one
Uniqueness
What sets 5-(3-Fluorophenyl)-1H-indole-2,3-dione apart from these similar compounds is the presence of both the fluorophenyl group and the indole-2,3-dione structure.
Properties
Molecular Formula |
C14H8FNO2 |
---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C14H8FNO2/c15-10-3-1-2-8(6-10)9-4-5-12-11(7-9)13(17)14(18)16-12/h1-7H,(H,16,17,18) |
InChI Key |
LFPRHWJNUNEDOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
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